Benzyl (2-oxocyclopentyl)carbamate

CAS No.: 1391090-10-0

Cat. No.: VC2732810

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391090-10-0 |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | benzyl N-(2-oxocyclopentyl)carbamate |

| Standard InChI | InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) |

| Standard InChI Key | APQISPRKLLFTMY-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 |

Introduction

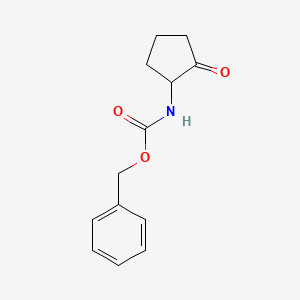

Chemical Identity and Structure

Benzyl (2-oxocyclopentyl)carbamate is identified by the Chemical Abstracts Service (CAS) registry number 1391090-10-0 . This compound belongs to the carbamate class of organic compounds and features a cyclopentyl ring with a ketone functionality at the 2-position. The structural characteristics and chemical identifiers are summarized in Table 1 below:

Table 1: Chemical Identification and Properties of Benzyl (2-oxocyclopentyl)carbamate

| Parameter | Information |

|---|---|

| IUPAC Name | Benzyl N-(2-oxocyclopentyl)carbamate |

| CAS Number | 1391090-10-0 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Standard InChI | InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) |

| Standard InChIKey | APQISPRKLLFTMY-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 |

| PubChem Compound ID | 77607232 |

The compound consists of a benzyl carbamate group attached to a 2-oxocyclopentyl moiety. This structural arrangement provides unique chemical properties that make it suitable for various synthetic applications .

| Category | Classification |

|---|---|

| Acute toxicity, Oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity-single exposure | Category 3, Respiratory System |

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Synthetic Approaches and Preparation

Several synthetic routes for preparing benzyl (2-oxocyclopentyl)carbamate have been reported in the scientific literature. One documented approach involves the reaction of α'-amino enamides as precursors . This synthesis typically requires:

-

Preparation of an appropriate α'-amino enamide intermediate

-

Conversion to the target carbamate structure under controlled conditions

-

Purification using standard chromatographic techniques

The specific synthetic procedure described in published literature includes:

"A oven-dried 4-mL vial equipped with magnetic stir bar was charged with α'-amino enamide (0.065 g, 0.15 mmol) followed by appropriate reaction conditions to yield the target compound."

This synthetic approach demonstrates the compound's accessibility through established organic chemistry methodologies, making it readily available for research applications.

Applications in Research

Benzyl (2-oxocyclopentyl)carbamate is primarily utilized in research settings, particularly as an intermediate in organic synthesis. Its applications include:

-

Serving as a building block in the synthesis of more complex organic molecules

-

Acting as a protected form of the 2-aminocyclopentanone functionality

-

Participating in studies involving carbamate chemistry

-

Potentially serving as a precursor in pharmaceutical chemistry research

The compound's utility in organic synthesis stems from its ability to undergo various transformations while maintaining the protected amine functionality. The benzyl carbamate group (Cbz) is a widely used protecting group in peptide synthesis and other applications where selective protection of amine groups is required .

Related Compounds and Structural Analogs

Several structural analogs of benzyl (2-oxocyclopentyl)carbamate have been documented in chemical databases and research literature. Table 3 presents a comparison of this compound with some of its structural relatives:

Table 3: Comparison of Benzyl (2-oxocyclopentyl)carbamate with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Relationship |

|---|---|---|---|---|

| Benzyl (2-oxocyclopentyl)carbamate | 1391090-10-0 | C₁₃H₁₅NO₃ | 233.26 | Reference compound |

| Benzyl (3-oxocyclopentyl)carbamate | 635311-42-1 | C₁₃H₁₅NO₃ | 233.27 | Positional isomer (ketone at 3-position) |

| Benzyl (2-aminophenyl)carbamate | 22706-01-0 | C₁₄H₁₄N₂O₂ | 242.27 | Aromatic analog |

| Benzyl (2-oxopropyl)carbamate | Not specified | C₁₁H₁₃NO₃ | 207.23 | Acyclic analog |

These structural analogs share the benzyl carbamate motif but differ in the attached functional groups or ring systems. The structural diversity among these compounds highlights the versatility of carbamate chemistry in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume